Magnesium, chloro(1-methylethyl)-

Catalog No.
S705060
CAS No.
1068-55-9
M.F
C3H7ClMg
M. Wt
102.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(1-methylethyl)-

CAS Number

1068-55-9

Product Name

Magnesium, chloro(1-methylethyl)-

IUPAC Name

magnesium;propane;chloride

Molecular Formula

C3H7ClMg

Molecular Weight

102.84 g/mol

InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IUYHWZFSGMZEOG-UHFFFAOYSA-M

SMILES

C[CH-]C.[Mg+2].[Cl-]

Canonical SMILES

C[CH-]C.[Mg+2].[Cl-]

Magnesium, chloro(1-methylethyl)-, also known as isopropylmagnesium chloride (i-PrMgCl), is a widely used Grignard reagent in organic synthesis. Grignard reagents are organometallic compounds containing a carbon-magnesium bond (C-Mg) and are renowned for their ability to act as nucleophiles, readily reacting with various electrophiles to form new carbon-carbon bonds.

Synthesis of Alcohols

One of the most common applications of i-PrMgCl in scientific research is the synthesis of primary, secondary, and tertiary alcohols. The reaction involves the addition of the Grignard reagent to a carbonyl compound (aldehydes or ketones). The specific type of alcohol formed depends on the reaction conditions and the nature of the carbonyl compound.

For instance, reacting i-PrMgCl with formaldehyde (HCHO) yields primary alcohols, while its reaction with ketones results in secondary alcohols. Additionally, modifying the reaction conditions, such as employing quenching agents, allows for the selective synthesis of tertiary alcohols.

Formation of Carbon-Carbon Bonds

i-PrMgCl also plays a crucial role in forming various carbon-carbon bonds beyond the synthesis of alcohols. Its nucleophilic character enables it to react with a diverse range of electrophiles, including epoxides, halides, and imines, leading to the formation of new C-C bonds.

For example, the reaction of i-PrMgCl with epoxides leads to the formation of β-hydroxy alcohols, while its reaction with alkyl halides (R-X) results in the formation of alkanes (R-R). Moreover, i-PrMgCl can participate in C-C bond formation through the addition to imines, paving the way for the synthesis of amines with specific functionalities.

Magnesium, chloro(1-methylethyl)-, commonly known as isopropylmagnesium chloride, is an organomagnesium compound with the formula C₃H₇ClMg. It belongs to the class of Grignard reagents, which are characterized by their high reactivity and ability to form carbon-carbon bonds. This compound is typically used in organic synthesis due to its nucleophilic properties, allowing it to react with various electrophiles to create new organic compounds .

Isopropylmagnesium chloride is a hazardous compound due to its following properties:

  • Flammability: Pyrophoric, ignites spontaneously in air or upon contact with water [].
  • Reactivity: Reacts violently with water to form flammable hydrogen gas [].
  • Toxicity: The toxicity of isopropylmagnesium chloride has not been extensively studied, but it is likely to be corrosive to skin and eyes.

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, leading to the formation of alcohols. For example, when isopropylmagnesium chloride reacts with formaldehyde, it produces isopropanol.
  • Cross-Coupling Reactions: This compound can be utilized in metal-catalyzed cross-coupling reactions, such as the Kumada–Tamao–Korriu reaction, where it couples with aryl halides to form biaryl compounds .
  • Formation of Carbon-Carbon Bonds: As a Grignard reagent, it can react with a variety of electrophiles, including alkyl halides and carbon dioxide, to form new carbon-carbon bonds .

Isopropylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction Method: This involves reacting magnesium metal with 1-chloro-2-propanol in an anhydrous ether solvent. The reaction typically requires activation of magnesium to initiate the formation of the Grignard reagent .
  • Mechanochemical Synthesis: A novel approach involves using ball milling techniques to synthesize magnesium-based carbon nucleophiles efficiently in air. This method allows for the preparation of isopropylmagnesium chloride without the need for inert atmospheres or dry solvents .
  • Alternative Solvent Systems: Other methods utilize various solvents such as tetrahydrofuran or cyclopentyl methyl ether to facilitate the formation of Grignard reagents under mild conditions .

Isopropylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used for converting aldehydes and ketones into corresponding alcohols.
  • Formation of Complex Organic Molecules: It plays a crucial role in constructing complex organic frameworks through various coupling reactions.
  • Pharmaceutical Chemistry: Its ability to form new carbon-carbon bonds makes it valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

Interaction studies involving isopropylmagnesium chloride primarily focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its behavior in various synthetic pathways and its compatibility with different substrates. The reactivity profile of this compound indicates that it can effectively participate in diverse chemical transformations while maintaining selectivity towards certain functional groups.

Similar Compounds

Several compounds are similar to isopropylmagnesium chloride, primarily other organomagnesium compounds that serve as Grignard reagents. A comparison highlights their unique characteristics:

Compound NameFormulaUnique Features
Methylmagnesium ChlorideCH₃ClMgMost commonly used Grignard reagent; versatile.
Ethylmagnesium BromideC₂H₅BrMgUsed for similar applications but less reactive than isopropyl variant.
Phenylmagnesium BromideC₆H₅BrMgUseful for synthesizing aromatic compounds; more selective due to aromatic character.
Butylmagnesium ChlorideC₄H₉ClMgLarger alkyl group; can affect steric hindrance in reactions.

Isopropylmagnesium chloride stands out due to its balance between reactivity and steric hindrance, making it particularly effective for specific synthetic applications while allowing for ease of handling compared to larger or more reactive analogs .

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (72.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (85.66%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1068-55-9

Wikipedia

Isopropylmagnesium chloride

General Manufacturing Information

Magnesium, chloro(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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